molecular formula C19H28N2O2S B2681720 2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034588-57-1

2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2681720
CAS No.: 2034588-57-1
M. Wt: 348.51
InChI Key: AIGNTKPCZXLXMU-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a methylsulfanyl group and a piperidinylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the methylsulfanyl group is achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzamide derivative. The piperidinylmethyl group is then introduced via a reductive amination reaction, where the corresponding piperidine derivative is reacted with a benzaldehyde derivative under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions, where the piperidine ring is replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzylamine derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the redox state of the target molecules. The piperidinylmethyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and piperidinylmethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfanyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-24-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-23-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGNTKPCZXLXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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